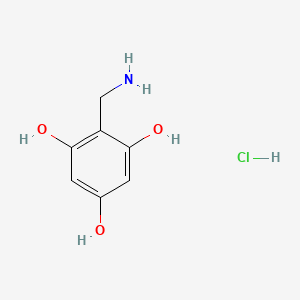
Chlorhydrate de 2-(aminométhyl)benzène-1,3,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Aminomethyl)benzene-1,3,5-triol hydrochloride” is a chemical compound with the CAS Number: 2225141-80-8 . It has a molecular weight of 191.61 . The compound is a powder at room temperature . It is also known as a derivative of trihydroxybenzenes, which are organic compounds featuring three hydroxyl groups substituted onto a benzene ring .
Synthesis Analysis
The synthesis of similar compounds like phloroglucinol involves the hydrolysis of benzene-1,3,5-triamine and its derivatives . A representative route from trinitrobenzene has been noted . This synthesis is noteworthy because ordinary aniline derivatives are unreactive toward hydroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(Aminomethyl)benzene-1,3,5-triol hydrochloride” is a powder at room temperature . It has a molecular weight of 191.61 .Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride is not fully understood. However, it is believed that 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride exerts its effects through the inhibition of various enzymes and signaling pathways. 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin, and α-glucosidase, which is involved in the breakdown of carbohydrates.
Biochemical and Physiological Effects
2-(Aminomethyl)benzene-1,3,5-triol hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride in lab experiments is its high solubility in water and other polar solvents. This property makes it easy to prepare solutions of known concentrations for use in various assays. 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride is also relatively stable under normal laboratory conditions, which makes it a suitable reagent for long-term experiments.
One of the limitations of using 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride in lab experiments is its relatively high cost. The synthesis of 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride requires specialized equipment and expertise, which can make it expensive to produce. Additionally, the purity of 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride can be difficult to control, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for research involving 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride. One potential area of research is the development of new analytical methods for the detection of metal ions using 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride as a reagent. Another area of research is the investigation of the anti-cancer properties of 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride and its potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride and its potential as a treatment for various diseases.
Conclusion
In conclusion, 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride is a unique chemical compound that has potential applications in various fields of scientific research. The synthesis of 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride requires specialized equipment and expertise, but its unique properties make it an attractive compound for use in various applications. Further research is needed to fully understand the mechanism of action of 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride and its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride is through the reaction of resorcinol with formaldehyde and ammonia in the presence of hydrochloric acid. The reaction produces a white crystalline powder that is highly soluble in water and other polar solvents. The purity of 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride can be increased through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
- 1,3,5-benzènetriol présente une forte activité antioxydante en raison de ses trois groupes hydroxyle. Des chercheurs ont exploré son potentiel dans la capture des radicaux libres et la protection des cellules contre le stress oxydatif .
- Les groupes hydroxyle dans 1,3,5-benzènetriol peuvent former des complexes stables avec les ions métalliques. En tant qu'agent chélateur, il peut trouver des applications dans la détoxification des métaux ou comme ingrédient dans les thérapies de liaison des métaux .
- Les chercheurs ont étudié le rôle de 1,3,5-benzènetriol dans les systèmes biologiques. Il peut interagir avec les enzymes, les récepteurs ou d'autres biomolécules, affectant les processus cellulaires .
- 1,3,5-Benzènetriol sert de bloc de construction dans la synthèse de divers composés pharmaceutiques. Ses groupes hydroxyle permettent la fonctionnalisation et la modification .
- La structure aromatique de 1,3,5-benzènetriol le rend approprié pour les réactions de polymérisation. Il peut être incorporé dans des polymères, des résines ou des revêtements .
- 1,3,5-Benzènetriol peut servir de composé standard ou de référence dans les méthodes analytiques. Ses propriétés d'absorption UV permettent la quantification et la détection .
Propriétés Antioxydantes
Agent Chélateur
Études Biologiques
Synthèse Pharmaceutique
Chimie des Polymères
Chimie Analytique
Safety and Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)benzene-1,3,5-triol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZLJLZCYJZWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)CN)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-methyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2441908.png)
![(3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441910.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2441913.png)

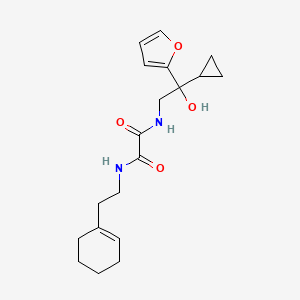

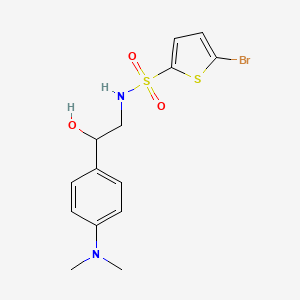
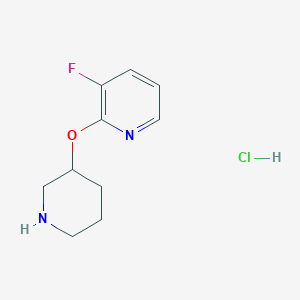
![8-ethyl-2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2441922.png)

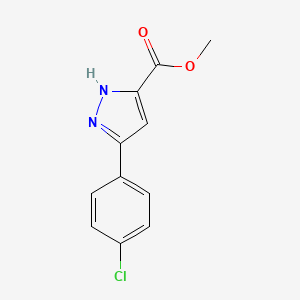
![3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2441925.png)
![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)